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molecular formula C18H20BrN3O2 B8519226 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)-

4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)-

Cat. No. B8519226
M. Wt: 390.3 g/mol
InChI Key: OXPBWQQWIIMWIZ-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

To a stirred mixture of 4-chloro-5-isopropyl-2,6-dimethoxy-pyrimidine (47.63 g, 0.22M) and (3-bromo-5-methyl-phenyl)-acetonitrile (42 g, 0.2M) in anhydrous DMF (220 ml) in an ice-water bath under an atmosphere of nitrogen, was portionwise added 60% sodium hydride (16 g, 0.4M). After stirring for 1 hr., the mixture was stirred at room temperature for overnight. The mixture was neutralized with aqueous saturated ammonium chloride solution. The crude product was extracted with ether and purified by silica gel column chromatography (eluent, ether:hexanes (1:7)) to afford 68 g (87%) of a white solid. m.p. 123-124° C.; 1H NMR (200 MHz, CDCl3) δ 1.11 (3H, d, J=6.9 Hz), 1.15 (3H, D, J=6.9 Hz), 2.32 (3H, s), 2.97 (1H, m), 4.00 (3H, s), 4.01 (3H, s), 5.34 (1H, s), 7.14 (1H, s), 7.28 (1H, s), 7.31 (1H, s).
Quantity
47.63 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([O:11][CH3:12])[N:5]=[C:4]([O:13][CH3:14])[N:3]=1.[Br:15][C:16]1[CH:17]=[C:18]([CH2:23][C:24]#[N:25])[CH:19]=[C:20]([CH3:22])[CH:21]=1.[H-].[Na+].[Cl-].[NH4+]>CN(C=O)C>[Br:15][C:16]1[CH:17]=[C:18]([CH:23]([C:2]2[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([O:11][CH3:12])[N:5]=[C:4]([O:13][CH3:14])[N:3]=2)[C:24]#[N:25])[CH:19]=[C:20]([CH3:22])[CH:21]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
47.63 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C(C)C)OC)OC
Name
Quantity
42 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)CC#N
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
, the mixture was stirred at room temperature for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ether
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent, ether:hexanes (1:7))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)C(C#N)C1=NC(=NC(=C1C(C)C)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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